5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08063582 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dual Inhibitors of Enzymes
Thiazolidinones have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, exhibiting anti-inflammatory activity. Such compounds show promise in the development of anti-inflammatory drugs with dual mechanisms of action, enhancing therapeutic efficacy (Unangst et al., 1994).
Calcium Antagonists with Antioxidant Activity
Thiazolidinone derivatives have been identified as novel types of Ca(2+) antagonists that possess both Ca(2+) overload inhibition and antioxidant activity. This dual functionality is significant for cardiovascular research, indicating the potential for these compounds to be developed into treatments for diseases associated with Ca(2+) dysregulation and oxidative stress (Kato et al., 1999).
Synthesis of Heterocycles
Research on thiazolidin-4-ones has led to the synthesis of new 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, demonstrating the chemical versatility of thiazolidinone derivatives for creating potential biological compounds. These novel heterocycles highlight the role of thiazolidinones in synthesizing new compounds with possible biological applications (Masteloto et al., 2015).
Antifungal Agents
Mycosidine congeners, derived from thiazolidine, have shown high antifungal activity, suggesting thiazolidinones as a promising scaffold for developing new antifungal drugs. These findings underscore the importance of thiazolidinones in the discovery of novel antifungal agents with potential unique mechanisms of action (Levshin et al., 2022).
Properties
IUPAC Name |
(5E)-5-[[3-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-6-8-16(9-7-14)23-10-3-11-24-17-5-2-4-15(12-17)13-18-19(22)21-20(25)26-18/h2,4-9,12-13H,3,10-11H2,1H3,(H,21,22,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNFRBFFDRXAT-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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